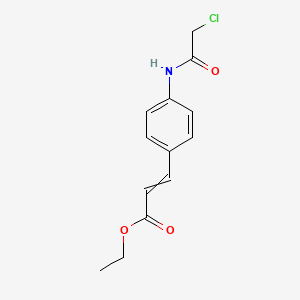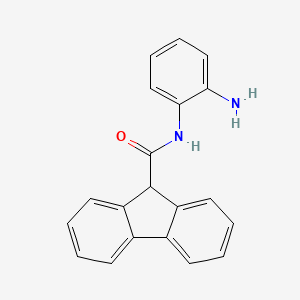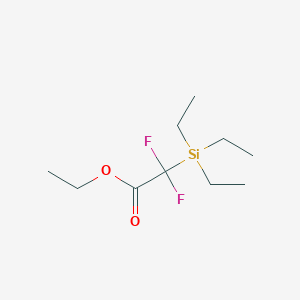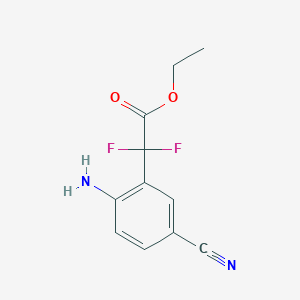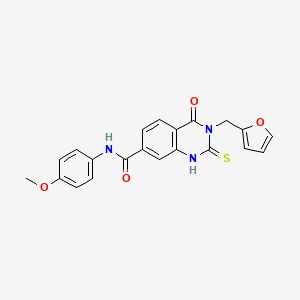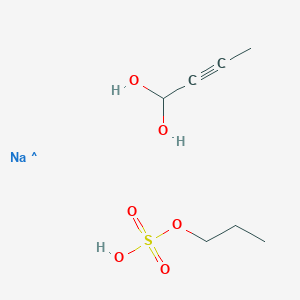
2-Butyne-1,1-diol; sodium; sulfuric acid propyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyne-1,1-diol; sodium; sulfuric acid propyl ester is a chemical compound with the molecular formula C7H12NaO5S. It is commonly known as butynediol sulfopropyl ether sodium. This compound is used in various industrial applications, particularly in electroplating processes as a brightening agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyne-1,1-diol; sodium; sulfuric acid propyl ester typically involves the reaction of 2-butyne-1,4-diol with propanesulfonic acid and sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The process is optimized to maximize yield and purity, often involving purification steps such as crystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyne-1,1-diol; sodium; sulfuric acid propyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
2-Butyne-1,1-diol; sodium; sulfuric acid propyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Wirkmechanismus
The mechanism by which 2-Butyne-1,1-diol; sodium; sulfuric acid propyl ester exerts its effects involves its interaction with specific molecular targets. The sulfonate group can participate in nucleophilic substitution reactions, while the butynediol moiety can undergo oxidation or reduction. These interactions can lead to the formation of various products that have different chemical and biological properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butyne-1,4-diol: This compound is similar in structure but lacks the sulfonate group.
1,4-Butynediol: Another similar compound, differing in the position of the hydroxyl groups.
Propanesulfonic acid: Shares the sulfonate group but lacks the butynediol moiety.
Uniqueness
2-Butyne-1,1-diol; sodium; sulfuric acid propyl ester is unique due to its combination of the butynediol and sulfonate groups, which confer specific chemical properties that are useful in various applications, particularly in electroplating and organic synthesis .
Eigenschaften
Molekularformel |
C7H14NaO6S |
|---|---|
Molekulargewicht |
249.24 g/mol |
InChI |
InChI=1S/C4H6O2.C3H8O4S.Na/c1-2-3-4(5)6;1-2-3-7-8(4,5)6;/h4-6H,1H3;2-3H2,1H3,(H,4,5,6); |
InChI-Schlüssel |
SCJJTXIBUNIZSI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOS(=O)(=O)O.CC#CC(O)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



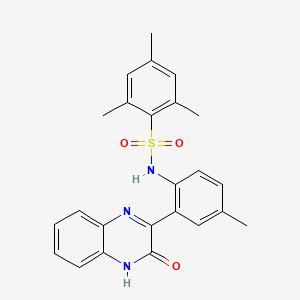
![2,2'-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14114056.png)
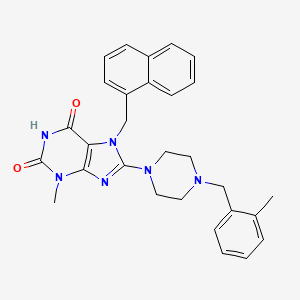
![8-(2,5-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14114072.png)
![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B14114075.png)
